Phenserine

Overview

Description

Preparation Methods

Phenserine can be synthesized from physostigmine in a two-step process. The first step involves converting physostigmine to eseroline, which is then reacted with an isocyanate to produce this compound . This method allows for the preparation of this compound in its optically active form, which is crucial for its biological activity .

Chemical Reactions Analysis

Phenserine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

Substitution: this compound can undergo substitution reactions, particularly involving its carbamate group.

Common reagents and conditions used in these reactions include isocyanates for the synthesis of this compound from eseroline . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Phenserine in Alzheimer's Disease

This compound has garnered attention for its therapeutic potential in Alzheimer's disease (AD). As an AChE inhibitor, it aims to enhance acetylcholine levels in the brain, which are typically diminished in AD patients.

Clinical Studies

- Phase II Trials : Initial clinical trials have shown moderate success in improving cognitive function among AD patients. A double-blind, placebo-controlled study indicated that this compound was well tolerated and demonstrated positive trends in cognitive assessments such as the AD Assessment Scale-Cognitive subscale (ADAS-Cog) .

- Long-term Effects : A study involving 20 mild AD patients treated with this compound for 12 months showed significant increases in cerebrospinal fluid (CSF) biomarkers related to Aβ and improved brain metabolism as assessed by positron emission tomography (PET) .

Neuroprotective Properties

Recent investigations have highlighted this compound's neuroprotective capabilities beyond its role as an AChE inhibitor.

Traumatic Brain Injury (TBI)

- Animal Studies : Research indicates that this compound may mitigate neurodegeneration and neuroinflammation following TBI. In rodent models, this compound treatment improved cognitive functions post-injury by regulating neuroprotective gene expression and reducing oxidative stress markers .

Mechanisms of Neuroprotection

- Oxidative Stress Mitigation : this compound enhances homeostatic mechanisms that counteract oxidative stress, including the upregulation of superoxide dismutase and glutathione peroxidase .

- Neuronal Cell Death Prevention : Studies show that this compound can protect neurons from excitotoxicity induced by glutamate, a common pathological feature in various neurological disorders .

Broader Implications

This compound's potential applications extend to other neurological conditions characterized by cholinergic deficits or neuroinflammation. Ongoing research aims to explore its efficacy in conditions such as:

- Parkinson's Disease : Investigating the cholinergic system's role and how this compound may provide symptomatic relief.

- Multiple Sclerosis : Evaluating its effects on neuroinflammation and cognitive decline associated with this condition.

Data Summary

Mechanism of Action

Phenserine is a highly selective, reversible acetylcholinesterase inhibitor. It improves memory and cognition by inhibiting the breakdown of acetylcholine, a neurotransmitter essential for cognitive function . Additionally, this compound exhibits anti-amyloid activity, which may confer disease-modifying effects in patients with Alzheimer’s disease . The compound rapidly concentrates in the brain, reducing the incidence of drug toxicity and side effects .

Comparison with Similar Compounds

Phenserine is often compared to other acetylcholinesterase inhibitors, such as:

Physostigmine: This compound is a phenylcarbamate analogue of physostigmine and exhibits similar acetylcholinesterase inhibitory activity.

Tacrine: Another acetylcholinesterase inhibitor, tacrine, has been used to treat Alzheimer’s disease but has a different mechanism of action and side effect profile.

Metrifonate: This compound also inhibits acetylcholinesterase but differs in its chemical structure and pharmacokinetics.

This compound’s uniqueness lies in its dual mechanism of action, combining acetylcholinesterase inhibition with anti-amyloid activity, which may offer additional therapeutic benefits .

Biological Activity

Phenserine is a reversible acetylcholinesterase (AChE) inhibitor that has garnered attention for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease (AD) and as a neuroprotective agent against organophosphate toxicity. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms, clinical trial findings, and case studies.

This compound primarily acts by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the availability of acetylcholine, enhancing cholinergic transmission. Additionally, this compound has been shown to exert post-transcriptional effects on amyloid precursor protein (AβPP) mRNA, reducing the synthesis of amyloid-beta (Aβ), which is implicated in AD pathology .

Key Mechanisms:

- AChE Inhibition : Increases acetylcholine levels, improving cognitive function.

- Reduction of Aβ : Lowers Aβ production through modulation of AβPP mRNA.

- Neuroprotective Properties : Protects neurons from apoptosis and enhances survival under neurotoxic conditions .

Clinical Trials and Efficacy

This compound has undergone various clinical trials aimed at assessing its safety and efficacy in treating Alzheimer's disease. Notably, early studies indicated that this compound was well tolerated with a lower incidence of adverse effects compared to traditional AChE inhibitors.

Summary of Clinical Trials:

Case Studies

Several case studies have highlighted the neuroprotective effects of this compound in models of organophosphate exposure. For instance, research demonstrated that this compound pretreatment significantly improved survival rates and reduced neuronal death in rats exposed to soman, a potent nerve agent. Gene expression analysis revealed that this compound increased the expression of neuroprotective genes, suggesting its potential as a protective strategy against nerve agent toxicity .

Notable Findings:

- Neuroprotection Against Soman : this compound improved motor function and reduced mortality when administered before soman exposure .

- Gene Expression Modulation : Increased levels of neuroprotective genes were observed post-treatment with this compound .

Pharmacokinetics

This compound exhibits rapid clearance from the bloodstream, which may contribute to its improved tolerability profile compared to other AChE inhibitors. The pharmacokinetic parameters indicate a short half-life in plasma but prolonged inhibition of AChE activity due to slow drug-enzyme dissociation .

Key Pharmacokinetic Data:

| Parameter | Value |

|---|---|

| Plasma Half-Life | ~12.6 min |

| Brain Half-Life | ~8.5 min |

| Duration of AChE Inhibition | ~8.25 hr |

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms by which Phenserine modulates amyloid-beta (Aβ) and tau pathology in Alzheimer’s disease (AD) models?

this compound reduces Aβ levels by inhibiting amyloid precursor protein (APP) synthesis via post-transcriptional regulation . It also lowers phosphorylated tau by modulating glycogen synthase kinase-3β (GSK-3β) activity, as demonstrated in transgenic mouse models (e.g., Tg2576) and neuronal cultures . Methodologically, researchers should employ Western blotting for APP/Aβ quantification, ELISA for soluble Aβ isoforms, and immunohistochemistry for tau hyperphosphorylation in both in vitro (e.g., SH-SY5Y cells) and in vivo models .

Q. Which experimental models are most suitable for evaluating this compound’s cholinesterase inhibition and neuroprotective effects?

Rodent models (e.g., scopolamine-induced cognitive deficits) are standard for assessing acetylcholinesterase (AChE) inhibition, using erythrocyte membrane AChE activity assays to quantify inhibition rates . For neuroprotection, primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂) or Aβ oligomers can measure this compound’s efficacy via cell viability assays (MTT, LDH) and apoptosis markers (caspase-3/9) . Include controls for chirality: (-)-Phenserine has stronger AChE inhibition, while (+)-Phenserine exhibits greater neurogenesis effects .

Q. How should researchers design dose-response studies for this compound to optimize preclinical-to-clinical translation?

Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to align animal doses with human equivalents. For example, (-)-Phenserine’s extended controlled-release tablets (ECRT) in clinical trials target 45% ± 10% erythrocyte AChE inhibition, requiring dose escalation protocols (e.g., weekly increments) . In rodents, administer doses between 1–10 mg/kg orally, monitoring plasma concentrations via LC-MS/MS to ensure alignment with human EC₅₀ values .

Advanced Research Questions

Q. How do the chiral differences between (-)- and (+)-Phenserine influence their distinct neurotrophic and neuroprotective pathways?

(-)-Phenserine primarily targets AChE inhibition and APP synthesis, while (+)-Phenserine enhances neurogenesis via BDNF/TrkB signaling and reduces tau pathology independently of Aβ . Advanced studies should use enantiomer-specific pharmacokinetic profiling (e.g., chiral HPLC) and RNA-seq to identify differential gene expression in neural stem cells exposed to each isomer . Co-administration experiments in Tg2576 mice can clarify synergistic or antagonistic effects .

Q. What methodological strategies address contradictions between this compound’s preclinical efficacy and mixed clinical trial outcomes?

Preclinical studies often use homogeneous AD models (e.g., single transgenic mice), whereas clinical cohorts are heterogeneous. To reconcile discrepancies:

- Stratify clinical trial participants by biomarkers (e.g., CSF Aβ/tau levels) .

- Incorporate translational endpoints like neuroimaging (PET for Aβ plaque reduction) and CSF proteomics .

- Use adaptive trial designs to adjust dosing based on real-time AChE inhibition data .

Q. How can researchers optimize in vitro-in vivo extrapolation (IVIVE) for this compound’s neuroprotective effects?

Develop 3D organoid models incorporating human iPSC-derived neurons and microglia to mimic AD’s multicellular pathology. Measure this compound’s impact on Aβ clearance (microglial phagocytosis assays) and synaptic density (synaptophysin/PDS-95 staining) . Pair with PK modeling to predict brain penetration using blood-brain barrier (BBB) spheroid models .

Q. What are the limitations of current biomarkers in assessing this compound’s efficacy, and how can they be improved?

Traditional biomarkers (e.g., erythrocyte AChE inhibition) lack specificity for CNS effects. Advanced approaches include:

- Dynamic PET imaging to quantify cerebral AChE activity .

- Exosome-derived neuronal miRNAs (e.g., miR-132) as surrogate markers for neuroprotection .

- Multi-omics integration (proteomics, metabolomics) to identify novel this compound-responsive pathways .

Q. Methodological Guidance

Q. How should researchers handle variability in this compound’s pharmacokinetics across preclinical species and humans?

Conduct allometric scaling to adjust doses between species, accounting for differences in metabolic enzymes (e.g., CYP450 isoforms). Use population PK models to simulate human exposure profiles from rodent data, validating with microdosing studies (⁴¹C-labeled this compound PET) .

Q. What statistical approaches are recommended for analyzing this compound’s effects on longitudinal cognitive outcomes?

Apply mixed-effects models to account for intra-subject variability in ADAS-Cog/MMSE scores . For preclinical data, use repeated-measures ANOVA with post hoc corrections (e.g., Bonferroni). Power calculations must consider attrition rates in long-term trials (≥24 months) .

Q. How can researchers mitigate confounding factors in this compound’s clinical trials, such as concomitant AD medications?

Exclude patients on anti-Aβ therapies (e.g., aducanumab) or enforce washout periods. Stratify randomization by baseline AChE activity and use covariate-adjusted analyses (ANCOVA) . For preclinical studies, standardize housing conditions and diet to minimize epigenetic variability .

Properties

IUPAC Name |

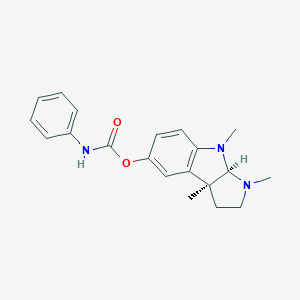

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHFNBQPZCRWQP-QUCCMNQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00906018 | |

| Record name | Phenserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00906018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Phenserine is a highly selective, reversible acetylcholinesterase inhibitor, a mechanism of action known to improve memory and cognition in Alzheimer’s subjects. Phenserine may prove to concentrate in the brain rapidly which would reduce the incidence of drug toxicity and side effects. | |

| Record name | Phenserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

101246-66-6, 159652-53-6 | |

| Record name | (-)-Phenserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101246-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101246666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenserine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159652536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00906018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUE285UG3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUNTANETAP, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8142NV8UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.